molecular formula C13H17F3N2S B11583427 6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol

6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol

Cat. No.: B11583427
M. Wt: 290.35 g/mol
InChI Key: CIUFEISBXQCYMX-UHFFFAOYSA-N
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Description

6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol is a heterocyclic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or its derivatives.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Thiol Group Addition: The thiol group can be added through nucleophilic substitution reactions using thiolating agents like thiourea or thiolates.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets, while the thiol group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Tert-butyl-4-(trifluoromethyl)quinoline-3-carboxylic acid
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 4-Styryldihydropyrimidin-2-thiones

Uniqueness

6-Tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol is unique due to its combination of tert-butyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H17F3N2S

Molecular Weight

290.35 g/mol

IUPAC Name

6-tert-butyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione

InChI

InChI=1S/C13H17F3N2S/c1-12(2,3)7-4-5-9-8(6-7)10(13(14,15)16)18-11(19)17-9/h7H,4-6H2,1-3H3,(H,17,18,19)

InChI Key

CIUFEISBXQCYMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F

Origin of Product

United States

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